molecular formula C20H23N3O3S B2870857 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034355-35-4

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2870857
CAS No.: 2034355-35-4
M. Wt: 385.48
InChI Key: YMJZZEWGLUIHGC-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-2-yl moiety at the 4-position. An ethyl linker connects the pyrazole to an acetamide group, which is further substituted with a 2-methoxyphenoxy moiety. Its design likely aims to balance electronic properties, solubility, and steric effects for targeted interactions .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14-20(18-9-6-12-27-18)15(2)23(22-14)11-10-21-19(24)13-26-17-8-5-4-7-16(17)25-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJZZEWGLUIHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2OC)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound belonging to the pyrazole derivatives class. This compound features a unique structure that combines a pyrazole ring with a thiophene group and an acetamide moiety, which contributes to its biological activities. The compound has been the subject of various studies focusing on its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar pyrazole scaffolds exhibit significant anticancer properties. The mechanisms often involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Tubulin Polymerization : Leading to cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA5495.0Apoptosis induction
Compound BHT-297.5Tubulin inhibition
Compound CHepG24.3Cell cycle arrest

Antimicrobial Activity

The presence of the thiophene ring enhances the antimicrobial properties of the compound. Studies have shown that thiophene derivatives possess activity against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial efficacy. The mechanisms include:

  • Calcium Channel Blocking : This can lead to vasodilation and reduced cardiac workload.
  • Inhibition of Key Enzymes : Such as phosphodiesterases or COX enzymes involved in inflammation and cancer progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Enzymes : Inhibiting enzymes that play critical roles in cancer cell proliferation and inflammation.
  • Receptors : Modulating receptor activity, which can influence signaling pathways related to cell growth and survival.

Study on Anticancer Properties

A study published in ACS Omega investigated the anticancer effects of pyrazole derivatives, including those similar to this compound. The study found that these compounds could effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Research on Antimicrobial Effects

Another study highlighted the antimicrobial properties of thiophene-containing compounds. It was noted that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The compound’s closest analogs include thiadiazole- and thiazole-based derivatives (Table 1). Key structural differences lie in the central heterocycle and substituents:

Compound Name Central Heterocycle Key Substituents Melting Point (°C) Yield (%) Reference
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide Pyrazole-thiophene 2-Methoxyphenoxy, ethyl linker Not reported Not reported
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy 135–136 72
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 1,3,4-Thiadiazole Ethylthio, 2-methoxyphenoxy 138–140 68
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (truncated in evidence) 1,3,4-Thiadiazole 4-Fluorobenzylthio, 2-methoxyphenoxy Not reported Not reported
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide Pyrazole-thiazole 4-Fluorophenylsulfanyl, ethyl linker Not reported Not reported

Key Observations:

  • Central Heterocycle: The pyrazole-thiophene core in the target compound contrasts with thiadiazole or thiazole rings in analogs.
  • Substituents: The 2-methoxyphenoxy group is common in thiadiazole analogs (e.g., 5k, 5l), but the ethyl linker in the target compound may increase conformational flexibility compared to direct thioether linkages (e.g., methylthio in 5k). The 4-fluorophenylsulfanyl group in ’s compound introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Physicochemical Properties

  • Melting Points: Thiadiazole analogs with 2-methoxyphenoxy groups (5k, 5l) exhibit melting points between 135–140°C, suggesting moderate crystallinity. The target compound’s pyrazole-thiophene core may lower melting points due to reduced polarity, but data is unavailable for confirmation .
  • Synthetic Yields: Thiadiazole derivatives (e.g., 5k: 72%, 5l: 68%) show moderate-to-high yields, likely influenced by thioether substituent reactivity. The target compound’s yield is unreported but may depend on pyrazole functionalization steps .

Functional Group Impact on Bioactivity

  • Thiophene vs. Thiadiazole/Thiazole: Thiophene’s aromaticity may enhance lipid solubility and membrane permeability compared to thiadiazole’s polar N/S atoms, which could improve aqueous solubility. Thiazole derivatives (e.g., ) may exhibit stronger hydrogen bonding due to nitrogen lone pairs .
  • Methoxy vs. Fluoro Substituents: The 2-methoxyphenoxy group’s electron-donating nature could stabilize charge-transfer interactions, while fluorine in analogs () may enhance metabolic stability and receptor binding selectivity .

Research Findings and Implications

  • Synthetic Feasibility: Thiadiazole analogs are synthesized efficiently (yields 68–88%), suggesting the target compound’s pyrazole-thiophene core may require optimized conditions for similar efficiency .
  • Crystallography: If the target compound’s structure was resolved using SHELX (), its hydrogen-bonding patterns (e.g., N–H···O or C–H···π interactions) could differ from thiadiazole analogs due to steric effects from the ethyl linker .

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